molecular formula C17H13FN4O2 B2831141 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941997-66-6

1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2831141
CAS No.: 941997-66-6
M. Wt: 324.315
InChI Key: YOOZWILQTGFGCH-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS: 941997-66-6, Molecular Formula: C₁₇H₁₃FN₄O₂, MW: 324.31 g/mol) is a pyrrolidin-2-one derivative featuring a 1,2,4-oxadiazole ring substituted with a pyridin-4-yl group and a 4-fluorophenyl moiety . The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, while the fluorophenyl group enhances lipophilicity and bioavailability.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-13-1-3-14(4-2-13)22-10-12(9-15(22)23)17-20-16(21-24-17)11-5-7-19-8-6-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOZWILQTGFGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The synthesis begins with the formation of the 1,2,4-oxadiazole ring. This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Formation of the Pyrrolidinone Core: The pyrrolidinone core is synthesized by cyclization of an appropriate precursor, which may involve the use of a strong base or acid to facilitate ring closure.

    Introduction of the Fluorophenyl Group:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Synthetic Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is synthesized via cyclization reactions. A common pathway involves:

  • Cyclodehydration : Reaction of amidoximes with carboxylic acid derivatives under acidic conditions.

  • Metal-Catalyzed Cycloaddition : Copper or palladium catalysts enable efficient formation of the oxadiazole ring from nitrile and hydroxylamine precursors .

Table 1: Synthetic Conditions for Oxadiazole Formation

ReactantsCatalystTemperatureYieldSource
Amidoxime + Acid chlorideH<sub>2</sub>SO<sub>4</sub>80°C72–85%
Nitrile + HydroxylamineCuI120°C88%

Ring-Opening Reactions of Pyrrolidin-2-one

The pyrrolidin-2-one moiety undergoes nucleophilic attack under basic or acidic conditions:

  • Alkaline Hydrolysis : Cleavage of the lactam ring to form a linear amino acid derivative.

  • Acid-Catalyzed Rearrangement : Protonation of the carbonyl group facilitates ring-opening for subsequent functionalization.

Key Reaction:

Pyrrolidin-2-one+NaOH4-Aminopentanoic acid derivative[3]\text{Pyrrolidin-2-one} + \text{NaOH} \rightarrow \text{4-Aminopentanoic acid derivative} \quad[3]

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group participates in EAS, though fluorine’s electron-withdrawing effect directs substitution to the meta position:

  • Nitration : Requires harsh conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) due to deactivation by fluorine .

  • Sulfonation : Limited reactivity observed under standard conditions .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring displays stability under physiological conditions but reacts selectively:

  • Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the oxadiazole to a diamide derivative .

  • Nucleophilic Substitution : Attack at the C-5 position by amines or thiols under basic conditions .

Table 2: Oxadiazole Derivative Synthesis

Reaction TypeReagentProductYieldSource
HydrogenationH<sub>2</sub>/Pd-CN,N'-Diacylhydrazine65%
Nucleophilic SubstitutionBenzylamine5-(Benzylamino)-1,2,4-oxadiazole78%

Pyridinyl Group Functionalization

The pyridin-4-yl substituent undergoes:

  • N-Oxidation : Reaction with mCPBA forms the pyridine N-oxide, enhancing solubility .

  • Metal Coordination : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Post-Synthetic Modifications

The compound serves as a scaffold for further derivatization:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the pyridinyl or fluorophenyl groups .

  • Reductive Amination : Conversion of the pyrrolidinone carbonyl to an amine for bioactivity optimization .

Stability Under Biological Conditions

  • pH-Dependent Hydrolysis : The oxadiazole ring remains stable at physiological pH (7.4) but degrades in acidic environments (pH < 4) .

  • Metabolic Resistance : Fluorine substitution reduces oxidative metabolism, enhancing pharmacokinetic profiles .

Scientific Research Applications

1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound in drug discovery efforts.

    Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Positional Isomerism in Pyridine and Fluorophenyl Substituents

The structural analogs of this compound often differ in the substitution patterns of the pyridine and fluorophenyl groups. For example:

Compound Name CAS Number Molecular Formula Substituents on Oxadiazole Fluorophenyl Position Pyridine Position Key Features
Target Compound 941997-66-6 C₁₇H₁₃FN₄O₂ 3-(Pyridin-4-yl) 4- 4- Enhanced π-π stacking due to pyridin-4-yl alignment
1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 941917-76-6 C₁₇H₁₃FN₄O₂ 3-(Pyridin-3-yl) 4- 3- Altered electronic properties due to pyridine nitrogen orientation
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one 1171762-43-8 C₁₈H₁₄FN₃O₂ 5-(2-Fluorophenyl) 2- N/A Reduced steric hindrance with 2-fluorophenyl

Key Observations :

  • The pyridin-4-yl group in the target compound allows for a planar conformation, facilitating intermolecular interactions, whereas the pyridin-3-yl isomer (CAS: 941917-76-6) introduces steric and electronic variations .

Heterocyclic Variations

Other analogs replace the pyridine ring with triazole, thiazole, or trifluoromethyl groups:

Compound Name Substituents on Oxadiazole Key Structural Differences Impact on Properties
3-(4-Fluorophenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrrolidin-2-one (CAS: Not specified) 3-(4-Trifluoromethylphenyl) CF₃ group increases electron-withdrawing effects Higher metabolic resistance but reduced solubility
4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one 4-Amino-triazole-thione Thione group enhances metal coordination Potential for chelation-based biological activity

Key Observations :

  • The trifluoromethyl substituent () increases electronegativity, which may improve binding to hydrophobic pockets but reduce aqueous solubility.
  • Thione-containing analogs () exhibit distinct reactivity profiles, enabling applications in metal-catalyzed reactions or enzyme inhibition.

Conformational Analysis

Crystallographic studies highlight the role of dihedral angles in molecular conformation:

  • In chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one), dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing stacking interactions .
  • The target compound’s pyrrolidin-2-one core likely adopts a semi-planar conformation, with the oxadiazole and pyridine rings aligned for optimal hydrogen bonding .

Biological Activity

1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that includes a pyrrolidine ring, a pyridine moiety, and an oxadiazole unit, which contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₄FN₃O
  • Molecular Weight : 307.32 g/mol
  • IUPAC Name : 2-[2-(2-fluorophenyl)pyridin-4-yl]-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

This compound belongs to the class of phenylpyridines and contains several functional groups that enhance its biological activity.

Biological Activities

  • Anticancer Activity
    • Numerous studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have demonstrated IC₅₀ values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
    • The specific compound under investigation has been linked with enhanced apoptotic activity in cancer cells through the upregulation of p53 and activation of caspase pathways .
  • Antimicrobial Activity
    • Compounds similar to this compound have shown significant antimicrobial properties. The oxadiazole ring is known for its ability to interact with bacterial enzymes and disrupt cellular processes .
  • Anti-inflammatory Effects
    • The compound has been investigated for its potential as an anti-inflammatory agent. Studies suggest that it may inhibit key inflammatory pathways by targeting p38 MAPK signaling, which is crucial in mediating inflammatory responses . This dual inhibition could provide therapeutic benefits in chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC₅₀ (µM)Mechanism of Action
AnticancerMCF-70.12 - 0.16Induction of apoptosis via p53 and caspase activation
AntimicrobialVarious bacterial strainsVariesDisruption of bacterial enzyme function
Anti-inflammatoryIn vivo modelsNot specifiedInhibition of p38 MAPK signaling

Notable Research

A recent study published in Molecules reviewed various derivatives of oxadiazoles and their biological activities. It was noted that modifications on the oxadiazole ring can significantly enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Another study focused on the synthesis and evaluation of similar compounds revealed that specific substitutions at the aromatic rings could lead to improved selectivity for cancerous versus non-cancerous cells .

Q & A

Basic Synthesis and Purification Strategies

Q: What are the key steps and challenges in synthesizing 1-(4-fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one? A: Synthesis typically involves multi-step routes:

  • Cyclization reactions to form the oxadiazole ring, often using precursors like amidoximes and carboxylic acid derivatives under reflux conditions (e.g., acetic acid or DMF) .
  • Coupling reactions to attach the pyridinyl and fluorophenyl groups, requiring catalysts like nickel perchlorate or palladium complexes .
  • Purification via column chromatography or recrystallization to isolate the product from byproducts. Challenges include optimizing reaction time/temperature and managing steric hindrance from substituents .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure of this compound? A:

  • X-ray crystallography (via programs like SHELXL or SIR97) resolves 3D conformation, especially for chiral centers or tautomeric forms .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms cyclization success. For example, the pyrrolidin-2-one carbonyl signal appears at ~170 ppm in ¹³C NMR .
  • HPLC-MS ensures purity and validates molecular weight .

Advanced Optimization of Reaction Conditions

Q: How can researchers optimize yield and selectivity during oxadiazole ring formation? A:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .
  • Catalyst screening : Magnesium oxide or K₂CO₃ improves reaction rates and reduces side products .
  • Temperature control : Reflux at 80–100°C balances reactivity and decomposition risks .
  • In-line monitoring : Use FTIR to track intermediate formation and adjust conditions dynamically .

Addressing Contradictions in Biological Activity Data

Q: How should researchers resolve discrepancies in reported biological activities (e.g., IC₅₀ values)? A:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for variables like serum concentration .
  • Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to enzymes/receptors .
  • Replicate under identical conditions : Publish full protocols (e.g., incubation time, solvent used) to enable cross-study comparisons .

Computational Modeling for Target Prediction

Q: What computational approaches predict the compound’s biological targets? A:

  • Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., SARS-CoV-2 main protease) by aligning the oxadiazole moiety in catalytic pockets .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with activity trends across analogous compounds .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize high-affinity candidates .

Structure-Activity Relationship (SAR) Analysis

Q: Which structural features influence this compound’s pharmacological profile? A:

  • Oxadiazole ring : Enhances metabolic stability and π-π stacking with aromatic residues in enzyme active sites .
  • 4-Fluorophenyl group : Increases lipophilicity and blood-brain barrier penetration .
  • Pyrrolidin-2-one core : Modulates conformational flexibility, affecting binding kinetics .
  • Pyridinyl substituent : Introduces hydrogen-bonding potential with targets like kinases .

Solubility and Stability Profiling

Q: What methods assess the compound’s physicochemical properties for in vitro studies? A:

  • Thermogravimetric analysis (TGA) : Determines thermal stability up to decomposition thresholds (~200°C) .
  • Solubility screening : Use shake-flask methods in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO) .
  • Light sensitivity tests : Expose to UV-Vis radiation and monitor degradation via HPLC .

Resolving Enantiomer-Specific Activity

Q: How can chiral separations isolate active enantiomers? A:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol mobile phases .
  • Circular dichroism (CD) : Assign absolute configuration post-separation .
  • Cocrystallization : Co-crystal with chiral auxiliaries (e.g., tartaric acid) to enhance XRD resolution .

Material Science Applications

Q: What electronic properties make this compound suitable for organic semiconductors? A:

  • Conjugated π-system : The oxadiazole-pyridinyl-pyrrolidinone framework supports charge transport in thin-film devices .
  • Electrochemical analysis : Cyclic voltammetry reveals HOMO/LUMO levels (~-5.3 eV/-2.1 eV), aligning with OLED layer requirements .

Bridging In Vitro and In Vivo Efficacy Gaps

Q: How do researchers address poor correlation between in vitro potency and in vivo results? A:

  • Pharmacokinetic profiling : Measure oral bioavailability and half-life in rodent models .
  • Prodrug design : Modify hydroxyl groups to esters for enhanced absorption .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C) to quantify brain/plasma ratios .

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